molecular formula C18H22O5 B2708520 butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 307546-64-1

butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2708520
CAS No.: 307546-64-1
M. Wt: 318.369
InChI Key: KFKUTLAVHYBYPZ-UHFFFAOYSA-N
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Description

Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a coumarin derivative featuring a propyl group at position 4 of the chromen-2-one core and a butyl ester-linked acetoxy group at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound’s structural modifications aim to optimize pharmacokinetic properties, such as lipophilicity and metabolic stability, by introducing alkyl substituents and ester functionalities .

Properties

IUPAC Name

butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-3-5-9-21-18(20)12-22-14-7-8-15-13(6-4-2)10-17(19)23-16(15)11-14/h7-8,10-11H,3-6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUTLAVHYBYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1.1. Acetylcholinesterase Inhibition

One of the primary applications of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is its potential as an acetylcholinesterase inhibitor. This property is significant in the context of treating neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain.

Case Study:
A study synthesized various coumarin derivatives and evaluated their inhibitory activities against acetylcholinesterase. The results indicated that compounds with a similar structure to this compound exhibited promising IC50 values, suggesting potential therapeutic benefits for Alzheimer’s disease treatment .

CompoundIC50 Value (µM)Reference
This compoundTBD
Compound 3i2.7

1.2. Antioxidant Properties

Coumarin derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This compound may exhibit similar effects.

Research Findings:
Research has demonstrated that coumarin derivatives can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

2.1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides or fungicides due to its potential bioactivity against pests and pathogens.

Case Study:
Research has shown that similar coumarin-based compounds possess antifungal activity against various plant pathogens, indicating that this compound could be explored for agricultural applications .

CompoundActivity TypeTarget OrganismReference
This compoundAntifungalVarious pathogens
Coumarin derivative XAntifungalFusarium spp.

3.1. Polymer Additives

Due to its chemical structure, butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yloxy]acetate can be utilized as an additive in polymer formulations to enhance properties such as UV stability and mechanical strength.

Research Insights:
Studies have indicated that incorporating coumarin derivatives into polymer matrices can improve their thermal stability and resistance to photodegradation . This application is particularly relevant in industries where materials are exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical parameters of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate (Target) Propyl (4), Butyl ester (7) C₁₈H₂₂O₅ 318.36 Enhanced lipophilicity due to propyl and butyl groups .
Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Cl (6), Methyl (4) C₁₆H₁₇ClO₅ 324.76 Electron-withdrawing Cl may reduce metabolic stability.
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Methyl (4) C₁₆H₁₈O₅ 290.30 Lower molecular weight; reduced steric hindrance.
Diethyl 2,2′-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate Propyl (4), Diethyl esters C₂₀H₂₄O₈ 392.40 Diester structure; higher polarity due to dual acetoxy groups.
Dibutyl 2,2′-[(4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate Methyl (4), Dibutyl esters C₂₄H₃₀O₈ 446.49 Increased lipophilicity and molecular weight with dual butyl esters.
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate None (parent structure) C₁₃H₁₂O₅ 248.23 Simplest analog; lacks alkyl substituents, offering baseline activity data.

Key Observations :

  • Molecular Weight : Diester derivatives (e.g., ) exhibit higher molecular weights, which may limit bioavailability under Lipinski’s Rule of Five.

Crystallographic and Computational Studies

  • Structural Analysis : Tools like SHELXL () and WinGX () enable precise determination of crystal structures, critical for understanding conformation-activity relationships.
  • In Silico Predictions : Molecular docking studies () could model the target’s interactions with enzymes like thrombin or cytochrome P450, guided by substituent effects.

Biological Activity

Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered interest for its potential applications in medicine and agriculture due to its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H24O5C_{20}H_{24}O_5, with a molecular weight of approximately 344.4 g/mol. The compound is synthesized through the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with butyl bromoacetate, typically using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. This reaction can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways. The mechanism of action likely involves the binding of the compound to bacterial enzymes, thereby disrupting their function .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Anticancer Potential

Several studies have explored the anticancer properties of coumarin derivatives, including this compound. In particular, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other coumarin derivatives, the following table summarizes key findings:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
Butyl 2-[...]-acetateEffective against Gram-positive bacteriaHigh radical scavenging capacityInduces apoptosis in MCF-7 cells
Butyl [(4-methyl...]-acetateModerate activity against E. coliModerate scavenging abilityInhibits A549 lung cancer cells
Butyl [(6-benzyl...]-acetateEffective against Staphylococcus aureusHigh antioxidant capacityInduces cell cycle arrest

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various coumarin derivatives, including butyl 2-[...]-acetate, revealed that it inhibited the growth of Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Antioxidant Assessment : In a comparative study using DPPH assay, butyl 2-[...]-acetate showed an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL) .
  • Anticancer Evaluation : In vitro tests on MCF-7 cells demonstrated that butyl 2-[...]-acetate induced significant apoptosis at concentrations above 30 µM, with a notable increase in caspase activity measured through fluorometric assays .

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